4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide
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Overview
Description
4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with an amino group, a trifluoromethylphenyl group, and a carboxamide group, making it a versatile molecule for synthetic and research purposes.
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, imidazole derivatives show different biological activities by interacting with their targets .
Biochemical Pathways
Compounds with similar structures, such as imidazole, have been known to affect various biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Compounds with similar structures, such as imidazole, have been known to show a broad range of biological activities .
Action Environment
The solubility of similar compounds, such as imidazole, in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group and the trifluoromethylphenyl group through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under mild conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(trifluoromethyl)pyridine: A fluorinated pyridine derivative with applications in medicinal chemistry.
4-amino-2-(trifluoromethyl)benzonitrile: Used as a starting material in the synthesis of benzimidazoles for cancer treatment.
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: A compound with potential antimicrobial properties.
Uniqueness
4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethylphenyl group enhances its stability and lipophilicity, making it a valuable compound for drug development and materials science.
Properties
IUPAC Name |
4-amino-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O2S/c15-14(16,17)8-3-1-2-4-9(8)21-10(23)6-25-13-20-5-7(12(19)24)11(18)22-13/h1-5H,6H2,(H2,19,24)(H,21,23)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJCJFNSGDMCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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